tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate
tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate
Brand Name:
Vulcanchem
CAS No.:
1260494-16-3
VCID:
VC0168203
InChI:
InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-4-5-14-13(10-20)12-7-6-11(18)9-15(12)19-14/h6-7,9,19H,4-5,8,10H2,1-3H3
SMILES:
CC(C)(C)OC(=O)N1CCCC2=C(C1)C3=C(N2)C=C(C=C3)Br
Molecular Formula:
C17H21BrN2O2
Molecular Weight:
365.271
tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate
CAS No.: 1260494-16-3
Cat. No.: VC0168203
Molecular Formula: C17H21BrN2O2
Molecular Weight: 365.271
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260494-16-3 |
|---|---|
| Molecular Formula | C17H21BrN2O2 |
| Molecular Weight | 365.271 |
| IUPAC Name | tert-butyl 8-bromo-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole-2-carboxylate |
| Standard InChI | InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-4-5-14-13(10-20)12-7-6-11(18)9-15(12)19-14/h6-7,9,19H,4-5,8,10H2,1-3H3 |
| Standard InChI Key | VZRDMHIPKHTPBV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2=C(C1)C3=C(N2)C=C(C=C3)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator